1-Butyrylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-butanoyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-5-12(16)15-10-7-4-3-6-9(10)8-11(15)13(14)17/h3-4,6-7,11H,2,5,8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFZKRBSLSMJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Butyrylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the acylation of indoline with butyryl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield .
Chemical Reactions Analysis
1-Butyrylindoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Major products formed from these reactions include oxindoles, amines, and substituted indolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Butyrylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the target . These interactions lead to the modulation of various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-Butyrylindoline-2-carboxamide can be compared with other indole derivatives, such as indole-2-carboxamide and indole-3-carboxamide . While all these compounds share the indole core, their substituents at different positions confer unique properties. For example:
Indole-2-carboxamide: Known for its enzyme inhibitory activity, particularly against HIV-1.
Indole-3-carboxamide: Exhibits significant anticancer properties and is used in the development of chemotherapeutic agents.
The uniqueness of 1-Butyrylindoline-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Biological Activity
1-Butyrylindoline-2-carboxamide is a compound belonging to the indole family, a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial therapy.
Chemical Structure and Properties
- IUPAC Name : 1-butanoyl-2,3-dihydroindole-2-carboxamide
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 1101188-53-7
The compound's structure includes a butyryl group attached to an indoline core, which is pivotal for its biological activity. The indole framework is known for its ability to interact with various biological targets due to its electron-rich nature.
1-Butyrylindoline-2-carboxamide exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in disease pathways. It has been shown to bind to active sites of certain enzymes, blocking substrate access and thereby inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1-butyrylindoline-2-carboxamide:
- Cell Line Studies : In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of indole compounds, including 1-butyrylindoline-2-carboxamide, showed significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that 1-butyrylindoline-2-carboxamide exhibits inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Comparative Analysis
To better understand the unique properties of 1-butyrylindoline-2-carboxamide, it can be compared with other indole derivatives:
| Compound | Antitumor Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 1-Butyrylindoline-2-carboxamide | Moderate | Yes | Specific substitution pattern |
| Indole-2-carboxamide | High | Limited | Known for HIV enzyme inhibition |
| Indole-3-carboxamide | Significant | Yes | Strong anticancer properties |
In Silico Studies
Computational modeling has been utilized to predict the binding affinity of 1-butyrylindoline-2-carboxamide to various biological targets. These studies suggest that the compound has a favorable interaction profile with key enzymes involved in cancer metabolism.
Synthesis and Derivatives
The synthesis of 1-butyrylindoline-2-carboxamide can be achieved through acylation methods using butyryl chloride and indoline derivatives. The development of analogs with modified substituents is ongoing to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
